molecular formula C20H16N4O B046327 N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE CAS No. 117067-48-8

N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

Cat. No.: B046327
CAS No.: 117067-48-8
M. Wt: 328.4 g/mol
InChI Key: CRQZKAOOILSOOB-UHFFFAOYSA-N
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Description

N-[benzotriazol-1-yl(phenyl)methyl]benzamide is a chemical compound with the molecular formula C20H16N4O. It is known for its versatile applications in various fields, including pharmaceuticals, material science, and organic synthesis. The compound is characterized by the presence of a benzotriazole group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[benzotriazol-1-yl(phenyl)methyl]benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-[benzotriazol-1-yl(phenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of N-[benzotriazol-1-yl(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazole group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzotriazol-1-ylmethyl)benzamide
  • N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
  • N-(1H-Benzotriazol-1-ylphenylmethyl)benzamide

Uniqueness

N-[benzotriazol-1-yl(phenyl)methyl]benzamide stands out due to its unique combination of a benzotriazole group and a benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)22-23-24/h1-14,19H,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQZKAOOILSOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395614
Record name N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117067-48-8
Record name N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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